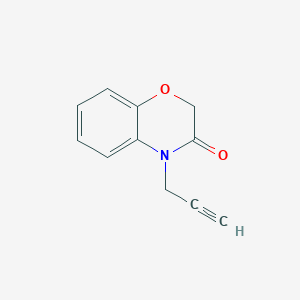

4-(2-propynyl)-2H-1,4-benzoxazin-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4-prop-2-ynyl-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C11H9NO2/c1-2-7-12-9-5-3-4-6-10(9)14-8-11(12)13/h1,3-6H,7-8H2 |

InChI Key |

OSWXOBFCPGUBGC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C(=O)COC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 2 Propynyl 2h 1,4 Benzoxazin 3 One and Its Direct Precursors

N-Alkylation Approaches for Propynyl (B12738560) Group Attachment

The most direct route to furnishing the title compound is through the N-alkylation of the 2H-1,4-benzoxazin-3-one precursor. This method involves the formation of a nitrogen-carbon bond, attaching the propargyl moiety directly to the heterocyclic ring.

A prevalent and straightforward method for installing the propynyl group is the reaction of 2H-1,4-benzoxazin-3-one with a propargyl halide, such as propargyl bromide or propargyl chloride, under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism. A base is used to deprotonate the acidic N-H of the benzoxazinone (B8607429) ring, generating a nucleophilic amide anion. This anion then attacks the electrophilic carbon of the propargyl halide, displacing the halide and forming the desired N-propargylated product. A patent for a related compound, 7-fluoro-6-amino-4-propargyl-2H-1,4-benzoxazine-3-one, specifies the use of sodium hydride for this "propynyl grafting" step, highlighting its industrial relevance. google.com

Common bases employed for this transformation range from strong hydrides like sodium hydride (NaH) to milder carbonates such as potassium carbonate (K₂CO₃). The choice of base is often dictated by the reactivity of the substrate and the desired reaction rate.

Achieving high yield and purity in the N-alkylation step requires careful optimization of several reaction parameters. Key factors include the choice of base, solvent, temperature, and reaction duration. Prolonged reaction times or elevated temperatures can sometimes lead to product decomposition or the formation of unwanted byproducts. researchgate.net The selection of an appropriate solvent is critical; polar aprotic solvents like dimethylformamide (DMF), acetone, or tetrahydrofuran (B95107) (THF) are commonly used as they effectively dissolve the reactants and facilitate the nucleophilic substitution.

The strength of the base can significantly influence the reaction's efficiency. While strong bases like NaH ensure complete deprotonation, they can sometimes lead to side reactions. Milder bases like K₂CO₃ may require longer reaction times or higher temperatures but can offer better selectivity. The interplay between these factors is crucial for maximizing the output of the desired 4-(2-propynyl)-2H-1,4-benzoxazin-3-one.

| Parameter | Common Options | Considerations for Optimization |

|---|---|---|

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Stronger bases (NaH) offer faster reaction rates but may reduce selectivity. Milder bases (K₂CO₃) can improve purity but may require more forcing conditions. |

| Solvent | Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN) | Solvent should be aprotic to avoid quenching the nucleophile. Polarity can influence reaction rate and solubility of reagents. |

| Temperature | 0 °C to reflux | Lower temperatures can enhance selectivity and minimize side reactions. Higher temperatures increase the reaction rate but risk product degradation. researchgate.net |

| Alkylation Agent | Propargyl bromide, Propargyl chloride | Propargyl bromide is generally more reactive than the chloride analogue, leading to faster conversions. |

Transition Metal-Catalyzed Coupling Reactions for Propynyl Functionalization

While direct N-alkylation is common, transition metal catalysis offers powerful alternative strategies, particularly for the synthesis of the 2H-1,4-benzoxazin-3-one precursor and, in some advanced cases, for the C-N bond formation itself.

Palladium catalysis is a cornerstone in the synthesis of heterocyclic systems, including the 2H-1,4-benzoxazin-3-one core. nih.gov Methods such as Pd/PtBu₃-catalyzed intramolecular C-O bond formation are effective for constructing the benzoxazinone ring from appropriately substituted precursors. rsc.orgunige.chrsc.org Furthermore, palladium-catalyzed cascade reactions, involving intermolecular O-alkylation followed by intramolecular amidation, can produce the benzoxazinone scaffold in a one-pot synthesis from o-halophenols and 2-chloroacetamides. researchgate.net

The Sonogashira coupling, a classic palladium- and copper-cocatalyzed reaction, is renowned for forming C-C bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org While its direct application for N-propargylation is not standard, variations of this methodology, often termed "inverse Sonogashira reactions," have been developed for the direct alkynylation of C-H bonds in heterocycles. wikipedia.orgnih.gov Conceptually, a related palladium-catalyzed N-alkynylation could serve as an advanced route to the target molecule, though this remains a less conventional approach compared to standard alkylation.

Copper catalysis is highly effective both for constructing the benzoxazinone ring and for C-N bond-forming reactions. Several efficient methods utilize copper(I) catalysts for the one-pot synthesis of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones from starting materials like o-halophenols. These cascade reactions demonstrate the utility of copper in forming the core heterocyclic structure that serves as the immediate precursor for propargylation.

In the context of propargylation itself, copper-catalyzed methods for the functionalization of nitroalkanes with propargyl bromides have been established, showcasing copper's ability to facilitate the formation of bonds adjacent to a propargyl group under mild conditions. nih.gov This highlights the potential for developing copper-catalyzed N-propargylation protocols for heterocycles like 2H-1,4-benzoxazin-3-one. The use of copper catalysts is advantageous due to their low cost and ready availability. scranton.edu

| Metal Catalyst | Reaction Type | Starting Materials | Key Advantage |

|---|---|---|---|

| Palladium (Pd) | Intramolecular C-O Cyclization rsc.orgunige.ch | N-(2-bromophenyl) amides | High efficiency and functional group tolerance. |

| Palladium (Pd) | Cascade O-alkylation/Amidation researchgate.net | o-halophenols, 2-chloroacetamides | One-pot synthesis of the core structure. |

| Copper (Cu) | One-pot Cascade Synthesis | o-halophenols, 2-halo-amides | Operational simplicity and use of inexpensive catalyst. |

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. nih.gov In recent years, significant progress has been made in nickel-catalyzed propargylic substitution reactions. researchgate.net These methods can facilitate the coupling of propargylic electrophiles (such as propargyl halides or carbonates) with a range of nucleophiles under mild conditions. nih.gov

For the synthesis of this compound, a nickel-catalyzed approach could involve the coupling of the benzoxazinone anion with a propargyl electrophile. This strategy offers potential advantages in terms of reactivity, selectivity, and catalyst cost. nih.govmdpi.com Nickel-catalyzed asymmetric propargylic amination has been successfully applied to other systems, demonstrating the potential for high control and efficiency in forming C-N bonds with propargyl groups. organic-chemistry.org This represents a modern and advancing frontier for the synthesis of N-propargylated compounds.

Regio- and Stereoselective Control in Catalytic Propargylation

Catalytic propargylation is a key step in the synthesis of this compound, where the propargyl group is introduced onto the nitrogen atom of the benzoxazinone ring. Achieving regio- and stereoselective control is crucial for obtaining the desired product with high purity and yield.

Recent advancements have demonstrated the use of cooperative catalysis, combining N-heterocyclic carbenes (NHCs) and copper complexes, for stereodivergent propargylic alkylation of enals. researchgate.net This approach allows for the synthesis of all four stereoisomers of a product from the same starting materials by simply changing the chirality of the catalysts. researchgate.net While not directly applied to 2H-1,4-benzoxazin-3-one in the provided literature, this methodology highlights the potential for precise stereochemical control in propargylation reactions. The choice of chiral ligands, such as pyridine (B92270) bis(oxazoline) (Pybox), in conjunction with a copper catalyst, has been shown to be effective in achieving high diastereo- and enantioselectivities. researchgate.netnih.gov

Copper-catalyzed propargylic substitution reactions are well-established for their ability to form carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions often proceed via chiral copper-allenylidene complexes, which play a key role in determining the stereochemical outcome. researchgate.net Furthermore, iridium-catalyzed enantioselective C-H bond silylation has been reported for the synthesis of propargylsilanes and allenylsilanes with excellent enantioselectivity and regioselectivity. nih.gov This method relies on the generation of an η3-propargyl/allenyl Ir intermediate, with the subsequent attack by the silylating reagent being the enantiodetermining step. nih.gov

The regioselectivity of catalytic hydrosilylation of 1,3-enynes can be controlled by the choice of ligand in copper-catalyzed reactions, leading to either propargyl- or 1,2-allenylsilane products with high enantioselectivity. nih.gov Mechanistic studies suggest that an allenylcopper intermediate is key, and the ligand influences the reaction pathway through a four-membered or six-membered transition state. nih.gov

While the direct catalytic asymmetric propargylation of 2H-1,4-benzoxazin-3-one is not extensively detailed, these related methodologies provide a strong foundation for developing highly selective synthetic routes. The principles of catalyst and ligand control demonstrated in other systems can be extrapolated to achieve the desired regio- and stereochemistry in the synthesis of this compound.

Multi-Step Synthesis Pathways for the 1,4-Benzoxazin-3-one Core Structure

The construction of the 1,4-benzoxazin-3-one core is a fundamental aspect of synthesizing the target compound. Several multi-step pathways have been established, often starting from readily available precursors like 2-aminophenols or anthranilic acids. semanticscholar.orgnih.govresearchgate.net

A common and straightforward method for forming the 1,4-benzoxazin-3-one ring involves the direct cyclization of 2-aminophenol (B121084) with reagents like 2-haloacetyl halides or alkyl 2-halopropionates. semanticscholar.orgresearchgate.net This process typically involves an initial N-alkylation followed by an intramolecular cyclization.

Palladium-catalyzed cascade reactions have been developed for the efficient one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. researchgate.net This protocol involves an intermolecular O-alkylation followed by a spontaneous intramolecular amidation. researchgate.net Similarly, copper(I)-catalyzed one-pot syntheses have also been reported. researchgate.net

Another approach involves the ring-opening polymerization of benzoxazines, which are synthesized through the Mannich polycondensation of a bisphenol, formaldehyde, and a primary amine. researchgate.netnih.gov While this is primarily used for polymer synthesis, the underlying ring-opening and closing principles are relevant to the formation of the benzoxazinone monomer.

The following table summarizes a selection of ring closure and condensation reactions for benzoxazinone synthesis.

Table 1: Selected Ring Closure and Condensation Reactions for Benzoxazinone Synthesis| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Aminophenol, Chloroacetyl chloride | K2CO3 | 4H-Benzoxazin-3-one intermediate | researchgate.net |

| o-Halophenols, 2-Chloroacetamides | Pd catalyst, Base, Toluene, 110 °C | 2H-1,4-benzoxazin-3-(4H)-ones | researchgate.net |

| o-Halophenols, 2-Halo-amides | CuI catalyst | 2H-1,4-benzoxazin-3-(4H)-ones | researchgate.net |

| 2-Iodoanilines, Aryl iodides | Heterogeneous Pd catalyst, Carbonylative coupling | 2-Arylbenzoxazinones | organic-chemistry.org |

The Smiles rearrangement offers a powerful and efficient method for the synthesis of the 1,4-benzoxazin-3-one skeleton. semanticscholar.orgresearchgate.net This intramolecular nucleophilic aromatic substitution reaction typically involves the treatment of an N-substituted 2-chloroacetamide (B119443) with a substituted 2-chlorophenol (B165306) in the presence of a base like cesium carbonate in a solvent such as dimethylformamide (DMF). semanticscholar.orgresearchgate.net

A key feature of this rearrangement is its regioselectivity. For instance, the reaction of an acetamide (B32628) can undergo a Smiles-type rearrangement to form a specific regioisomer of the benzoxazinone. semanticscholar.org The mechanism proceeds through the formation of a spiro-type intermediate, which then rearranges with the loss of HCl to yield the final product. semanticscholar.org A radical version of the Smiles rearrangement has also been developed, which can be mediated by visible light and proceeds without the need for a strongly electron-withdrawing group on the aromatic ring. nih.gov

Catalytic reductive cyclization provides an alternative route to the 1,4-benzoxazin-3-one core. This method often starts with ortho-substituted nitrophenols. researchgate.net A two-step process can be employed, involving the O-alkylation of 2-nitrophenols with a reagent like methyl 2-bromoalkanoate, followed by a "green" catalytic reductive cyclization of the resulting 2-nitro ester intermediate. researchgate.net

A multi-step continuous flow synthesis has also been developed, which involves a sequence of nitration, hydrogenation, and cyclization. researchgate.netacs.orguq.edu.au This approach is particularly advantageous for industrial-scale production due to its enhanced safety and efficiency. The process starts with the dinitration of an aromatic precursor, followed by continuous flow hydrogenation of the dinitro intermediate over a Pd/C catalyst. acs.orguq.edu.au The resulting air-sensitive diamino derivative is then directly cyclized via an acid-catalyzed step to form the benzoxazinone ring. acs.orguq.edu.au

Green Chemistry Approaches in Benzoxazinone Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for benzoxazinones. ingentaconnect.com These "green" approaches aim to minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency. ingentaconnect.comrsc.org

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents in the synthesis of benzoxazinones. arkat-usa.orgresearcher.life DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, and they offer several advantages, including low cost, biodegradability, non-toxicity, and recyclability. bohrium.com

A particularly common and effective DES is a mixture of choline (B1196258) chloride and urea (B33335). arkat-usa.orgresearchgate.net This solvent system has been successfully employed in the one-pot chemoselective reaction between 2-aminophenols and 2-bromoalkanoates at room temperature, without the need for an additional catalyst or base, to produce 2H-benzo[b] semanticscholar.orgingentaconnect.comoxazin-3(4H)-one compounds. arkat-usa.org

In some reactions, DESs can act not only as the reaction medium but also as a catalyst. researchgate.net For example, in the synthesis of quinazolinone derivatives from benzoxazinones, the DES is hypothesized to play a dual role by forming hydrogen bonds with the reactants and reaction intermediates, thereby facilitating the reaction. researchgate.net The use of DESs in combination with other green techniques, such as microwave and ultrasound-assisted synthesis, has also been explored to enhance reaction rates and yields. researchgate.net

The following table provides examples of DESs used in the synthesis of benzoxazinone and related heterocycles.

Table 2: Application of Deep Eutectic Solvents in Heterocyclic Synthesis| Deep Eutectic Solvent | Reactants | Product | Reference |

|---|---|---|---|

| Choline chloride:Urea | 2-Aminophenols, 2-Bromoalkanoates | 2H-Benzo[b] semanticscholar.orgingentaconnect.comoxazin-3(4H)-ones | arkat-usa.org |

| Choline chloride:Urea | Benzoxazinone, Primary amine | Benzo-fused derivatives | researchgate.net |

| Choline chloride:Urea | Cardanol, Formaldehyde, Primary aromatic amines | Mono-benzoxazine derivatives | bohrium.com |

Microwave and Ultrasound-Assisted Synthetic Protocols

The quest for efficient, rapid, and environmentally benign synthetic methodologies has led to the widespread adoption of microwave (MW) and ultrasound (US) irradiation as alternatives to conventional heating. These techniques have shown considerable promise in accelerating the synthesis of heterocyclic scaffolds, including the direct precursors to this compound. The primary advantages of these energy sources include significantly reduced reaction times, often from hours to minutes, improved product yields, and enhanced purity. researchgate.netanalis.com.my

Synthesis of the 2H-1,4-Benzoxazin-3(4H)-one Core

The formation of the foundational 2H-1,4-benzoxazin-3(4H)-one ring system is a critical step. Microwave irradiation has been effectively employed to expedite this process. For instance, the one-pot reaction of substituted 2-aminophenols, chloroacetyl chloride, and primary amines can be facilitated by microwave heating to produce benzoxazinone derivatives in high yields within 15-20 minutes. researchgate.net This represents a significant improvement over traditional thermal methods which may require several hours. researchgate.net

Research has demonstrated the utility of microwave-assisted protocols for synthesizing various benzoxazine (B1645224) and benzoxazinone derivatives. A simple and efficient microwave-assisted method for synthesizing 2H-benzo[b] researchgate.netkoreascience.kroxazines from phenacyl bromides and aminophenols using cesium carbonate as a base catalyst resulted in yields of 70-86% in just 3-5 minutes. researchgate.net While this produces a related benzoxazine structure, the rapid formation of the core ring system highlights the potential of microwave energy in this synthetic space.

| Reactants | Energy Source | Conditions | Solvent/Catalyst | Product | Yield (%) | Reference |

| 2-Chlorobenzenthiols, Chloroacetyl chloride, Amines | Microwave | 15-20 min | - | Benzothiazin-3(4H)-one derivatives | 65-92 | researchgate.net |

| Phenacyl bromides, Aminophenols | Microwave | 3-5 min | Cs₂CO₃ | 2H-Benzo[b] researchgate.netkoreascience.kroxazine (B8389632) derivatives | 70-86 | researchgate.net |

| Anthranilic acids, Aryl aldehydes | Ultrasound | Solvent-free | Acetic anhydride | N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones | Excellent | nih.gov |

| 2-Aryl-3-bromoflavones, Benzoxazin-6-yl-boronic acids | Ultrasound | Short reaction time | 10% Pd/C, TBAB, K₂CO₃ in DMF/H₂O | 6-Flavonyl substituted 1,4-dihydro-benzo[d] researchgate.netnih.govoxazin-2-ones | Good | researchgate.net |

Ultrasound irradiation has also emerged as a powerful tool for synthesizing related benzoxazinone structures. Sonochemistry promotes chemical reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that can accelerate reaction rates. A one-pot condensation reaction using anthranilic acids and aryl aldehydes under ultrasound conditions, in the presence of acetic anhydride, was developed to access N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields under transition-metal-free and solvent-free conditions. nih.gov It was noted that under thermal conditions with solvents, the yields were significantly lower (45-65%), underscoring the efficiency of the ultrasound-assisted protocol. nih.gov

N-Propargylation Step

The final step in the synthesis of the target compound is the N-propargylation of the 2H-1,4-benzoxazin-3(4H)-one precursor. This involves introducing the 2-propynyl group onto the nitrogen atom of the lactam ring. While specific literature detailing microwave or ultrasound-assisted N-propargylation of this exact benzoxazinone is limited, the principles have been successfully applied to other lactam and heterocyclic systems, indicating high applicability.

Microwave assistance is known to accelerate N-alkylation reactions. For example, the N-alkenyl protection of lactams has been successfully achieved in short periods using microwave irradiation, a significant improvement over conventional heating which can take over 10 hours. koreascience.kr This acceleration is attributed to the stabilization of the polar transition state by the microwave's electric field. koreascience.kr Similarly, microwave-assisted synthesis has been used in the atom transfer radical cyclization of N-alkenyl-tethered trichloroacetamides to form γ- and δ-lactams, demonstrating the technology's effectiveness in reactions involving lactam nitrogen. nih.govmdpi.com

Ultrasound irradiation has also been employed in reactions involving propargylamine (B41283). A one-pot Ugi-azide reaction to synthesize 1,5-disubstituted tetrazoles was conducted by sequentially adding reagents, including propargylamine, to a reaction tube and irradiating the mixture with ultrasound at room temperature. mdpi.com This demonstrates the compatibility of the propargyl moiety with ultrasound-assisted conditions.

Given the success of these energy-assisted techniques in both forming heterocyclic rings analogous to benzoxazinones and in performing N-alkylation on related lactam structures, it is highly probable that a microwave or ultrasound-assisted protocol for the N-propargylation of 2H-1,4-benzoxazin-3(4H)-one with a propargyl halide (e.g., propargyl bromide) in the presence of a suitable base would be a highly efficient method for synthesizing this compound. Such a protocol would be expected to proceed with reduced reaction times and high yields, consistent with the general findings for these advanced synthetic technologies.

Mechanistic Investigations of Chemical Reactions Involving 4 2 Propynyl 2h 1,4 Benzoxazin 3 One Systems

Elucidation of Proposed Reaction Mechanisms for Benzoxazinone (B8607429) Formation

The formation of the 2H-1,4-benzoxazin-3-one heterocyclic system generally involves the cyclization of an appropriate precursor derived from a 2-aminophenol (B121084) derivative. One common synthetic route involves the O-alkylation of a 2-nitrophenol (B165410) followed by a reductive cyclization of the resulting nitro ester intermediate. nih.gov

A widely accepted mechanism for the formation of the benzoxazinone ring from N-acyl anthranilic acids involves the use of a dehydrating agent like acetic anhydride. uomosul.edu.iq The process is initiated by the acylation of the amino group, followed by the reaction of a second reagent molecule with the carboxylic group to form a mixed anhydride. This intermediate then undergoes intramolecular cyclization, with the loss of a small molecule, to yield the final benzoxazinone derivative. uomosul.edu.iq

In the specific context of 4-(2-propynyl)-2H-1,4-benzoxazin-3-one, the synthesis typically begins with the parent 2H-1,4-benzoxazin-3-one, which is then N-alkylated using a propargyl halide (e.g., propargyl bromide) in the presence of a base. The mechanism for this N-alkylation is a standard nucleophilic substitution (SN2) reaction. The nitrogen atom of the benzoxazinone acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the propargyl halide and displacing the halide ion to form the C-N bond.

Another method involves the reaction of 2-aminophenols with dimethyl acetylenedicarboxylate, which proceeds via a paste-like reaction to afford the solid benzoxazinone product after several minutes. nih.gov The synthesis of the propargylated derivative is also a key step in the "click chemistry" approach to creating more complex triazole-containing molecules. nih.gov

| Step | Reagents | Intermediate/Product | Mechanism |

| 1 | 2-Aminophenol + Chloroacetyl chloride | 2-(chloroacetamido)phenol | Nucleophilic Acyl Substitution |

| 2 | 2-(chloroacetamido)phenol + Base (e.g., K₂CO₃) | 2H-1,4-benzoxazin-3(4H)-one | Intramolecular Williamson Ether Synthesis |

| 3 | 2H-1,4-benzoxazin-3(4H)-one + Propargyl bromide + Base | This compound | SN2 Nucleophilic Substitution |

Transition Metal-Mediated Activation and Reactive Intermediates in Propargylic Reactions

The propargyl group in this compound is readily activated by transition metals, opening up a rich field of catalytic transformations. researchgate.net Transition metals, particularly π-acidic ones like gold, platinum, ruthenium, and palladium, can activate the alkyne's triple bond, making it susceptible to various nucleophilic attacks and rearrangements. nih.govnih.gov This activation is central to numerous synthetic strategies, including substitution reactions, cyclizations, and coupling processes. researchgate.netmdpi.com The interaction between the metal catalyst and the propargylic system can lead to the formation of several key reactive intermediates that dictate the reaction's outcome. nih.gov

A crucial aspect of transition metal catalysis involving terminal alkynes is the formation of metal vinylidene and allenylidene complexes. acs.orgnih.gov These unsaturated carbene complexes have emerged as versatile intermediates for discovering new reactions. nih.gov For a propargylic system like that in this compound, interaction with a transition metal center can lead to isomerization, forming highly reactive allenylidene or metal-allenyl species.

Allenylidene complexes ([M]=C=C=CR₂) are typically formed from the reaction of a metal precursor with a propargyl alcohol, but can also arise from terminal alkynes. researchgate.netresearchgate.net These intermediates are electrophilic at the α- and γ-carbon atoms and are susceptible to nucleophilic attack, which is a key step in many catalytic cycles. researchgate.net

Allenyl intermediates are also significant in these transformations. For instance, a gold(I) catalyst can coordinate to the alkyne, facilitating a 1,3-migration of a group to form a metal-activated allene (B1206475). nih.gov This allene can then undergo further reactions. A proposed pathway for allene formation involves the coupling of enamines and terminal alkynes, proceeding through Au(carbene)(vinylidene) intermediates. nih.gov

The general mechanism can be summarized as follows:

Coordination: The transition metal catalyst coordinates to the triple bond of the propargyl group.

Rearrangement: The metal-alkyne complex undergoes rearrangement. This can occur via a 1,2-hydride shift to form a metal vinylidene intermediate or through other pathways to generate a metal-allenyl species.

Nucleophilic Attack/Further Reaction: The resulting reactive intermediate (allenylidene or allenyl) reacts with a nucleophile or undergoes intramolecular cyclization or coupling. nih.gov

In reactions involving propargylic systems, different ligands can stabilize different intermediates or transition states, leading to divergent reaction outcomes. For example, in palladium-catalyzed reactions of propargylamine (B41283) with carbon dioxide, the choice of phosphine (B1218219) ligand was found to be crucial. The use of PBut₃ exclusively formed an oxazolidinone product in high yield, demonstrating a significant ligand effect. acs.org

The electronic properties of the ligand affect the π-acidity or basicity of the metal center, influencing its ability to activate the alkyne. Electron-donating ligands can increase the electron density on the metal, which may favor certain oxidative addition steps, while electron-withdrawing ligands can make the metal more electrophilic and enhance its π-acidic character. Steric bulk of the ligands can also control regioselectivity by dictating the approach of the substrate or nucleophile to the metal center.

| Catalyst System | Ligand Type | General Effect on Propargylic Reactions |

| Pd₂(dba)₃ | PBut₃ (tri-tert-butylphosphine) | Highly electron-donating, bulky; promotes specific product formation. acs.org |

| Ru-complex | BINAP (chiral diphosphine) | Induces enantioselectivity in propargylic alkylation. researchgate.net |

| NiCl₂ | PPh₃ (triphenylphosphine) | Effective for allylic and propargylic coupling reactions. mdpi.com |

| Au(I) complex | CAAC (cyclic (alkyl)(amino)carbene) | Mediates coupling of alkynes and enamines to yield allenes instead of propargyl amines. nih.gov |

Studies on Intramolecular Cyclization Mechanisms

The structure of this compound is well-suited for intramolecular cyclization reactions, where the propargyl group can react with the benzoxazinone ring system to form fused polycyclic structures. These reactions are often mediated by transition metal catalysts that activate the alkyne. nih.gov

One plausible mechanism for such a cyclization involves the π-activation of the triple bond by a metal catalyst (e.g., Pd, Cu, I₂). nih.govbeilstein-journals.org This activation makes the alkyne electrophilic and susceptible to intramolecular attack by a nucleophilic site on the benzoxazinone moiety, such as the oxygen atom of the carbonyl group or an atom on the benzene (B151609) ring via electrophilic aromatic substitution.

For example, an electrophilic cyclization can be initiated by iodine, which activates the triple bond to form an intermediate that undergoes intramolecular addition of an ester oxygen atom. beilstein-journals.org Similarly, transition-metal-catalyzed decarboxylative cyclization of related N-benzoyl benzoxazinones has been shown to generate an amide oxygen nucleophile that performs an internal attack on a metal-coordinated zwitterion, leading to fused 3,1-benzoxazine products. nih.gov Such pathways could potentially be applied to the propargyl group of the title compound to create novel fused heterocyclic systems.

Analysis of Substituent Effects on Reaction Kinetics and Regioselectivity

Substituents on the aromatic ring of the this compound scaffold can significantly influence the kinetics and regioselectivity of its reactions. uomosul.edu.iq These effects are primarily electronic and steric in nature.

Electronic Effects: Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups on the benzene ring increase the electron density of the aromatic system. This can enhance the rate of electrophilic aromatic substitution reactions if the propargyl group is involved in an intramolecular cyclization that targets the ring. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl, -F) decrease the electron density, deactivating the ring towards electrophilic attack but potentially activating it for nucleophilic aromatic substitution. nih.gov In reactions involving the benzoxazinone carbonyl, substituents can alter its electrophilicity; EWGs would increase it, making it more susceptible to nucleophilic attack. uomosul.edu.iq Studies on related benzoxazinones have shown that electron-donating groups on the aryl ring generally furnish products in higher yields than electron-withdrawing groups in certain cyclization reactions. nih.gov

Steric Effects: The position and size of substituents can direct the regioselectivity of a reaction. A bulky substituent at the C-5 or C-8 position could sterically hinder an intramolecular cyclization that involves the nearby N-propargyl group. This steric hindrance can affect the transition state energy and either slow down the reaction or favor an alternative, less hindered reaction pathway. The size of substituents has been shown to have a direct relationship with the outcome in reactions of benzoxazinones with nitrogen nucleophiles. researchgate.net

| Substituent Position | Substituent Type | Predicted Effect on Intramolecular Cyclization (Electrophilic Attack on Ring) |

| C-6 or C-8 | Electron-Donating (e.g., -OCH₃) | Rate acceleration; ortho/para-directing. |

| C-7 | Electron-Donating (e.g., -CH₃) | Rate acceleration; ortho/para-directing. |

| C-6 or C-8 | Electron-Withdrawing (e.g., -NO₂) | Rate deceleration; meta-directing. |

| C-5 or C-8 | Bulky Group (e.g., -tBu) | Potential steric hindrance, decreased reaction rate. |

General methodologies for the analysis of related benzoxazinone derivatives are well-documented and would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard techniques to confirm the molecular structure. Theoretical chemical shifts would be predicted using Density Functional Theory (DFT) calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, to be compared with experimental data for validation.

Vibrational Spectroscopy: FT-IR and FT-Raman spectra provide information on the molecule's vibrational modes. DFT calculations are used to predict these wavenumbers, and a detailed assignment is typically achieved through Potential Energy Distribution (PED) analysis. A scaling factor is often applied to the theoretical wavenumbers to improve correlation with experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the molecule. Time-Dependent Density Functional Theory (TD-DFT) is the common computational method to predict these transitions, oscillator strengths, and the nature of the molecular orbitals involved (e.g., HOMO-LUMO transitions).

Without specific experimental data and computational results for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of accuracy and detail.

Advanced Spectroscopic Characterization and Theoretical Prediction for 4 2 Propynyl 2h 1,4 Benzoxazin 3 One

Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) Studies

Analysis of Electronic Transitions and Absorption Maxima

Detailed experimental data regarding the specific electronic transitions and absorption maxima (λmax) for 4-(2-propynyl)-2H-1,4-benzoxazin-3-one are not present in the available scientific literature. However, the spectroscopic characteristics of the 2H-1,4-benzoxazin-3-one core structure are generally understood.

The UV-Vis spectrum of a benzoxazinone (B8607429) derivative is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The fused benzene (B151609) ring and the α,β-unsaturated lactam system constitute the primary chromophore. Typically, compounds with this core structure display strong absorption bands in the ultraviolet region, often between 250 and 350 nm, which are attributable to π → π* transitions. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, may also be observed at a longer wavelength. The propynyl (B12738560) group attached to the nitrogen atom is not expected to significantly alter the primary absorption maxima, as it is not in direct conjugation with the main chromophore.

Table 1: Predicted Electronic Transitions for this compound

| Predicted Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Benzene ring and C=C-C=O system | ~250-350 |

Note: This table is based on theoretical predictions and data from analogous compounds, not on experimental results for this compound.

Investigation of Solvent Effects on UV-Vis Spectra

Without established experimental absorption maxima for this compound, a specific analysis of solvent effects (solvatochromism) cannot be performed. However, the theoretical impact of solvent polarity on the expected electronic transitions can be discussed.

The position of UV-Vis absorption bands can shift depending on the polarity of the solvent.

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically stabilizes the excited state more than the ground state, leading to a shift of the absorption maximum to a longer wavelength (a bathochromic shift).

Hypsochromic Shift (Blue Shift): For n → π* transitions, polar protic solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen. This stabilizes the ground state more than the excited state, requiring more energy for the transition and resulting in a shift to a shorter wavelength (a hypsochromic shift).

Therefore, it is predicted that when changing from a nonpolar solvent (e.g., hexane) to a polar solvent (e.g., ethanol), the π → π* transition of this compound would exhibit a bathochromic shift, while the n → π* transition would show a hypsochromic shift.

Table 2: Predicted Solvent Effects on Absorption Maxima (λmax) of this compound

| Solvent | Polarity | Predicted Effect on π → π* Transition | Predicted Effect on n → π* Transition |

|---|---|---|---|

| Hexane | Nonpolar | Reference | Reference |

| Dichloromethane | Polar aprotic | Bathochromic shift | Slight bathochromic shift |

| Ethanol | Polar protic | Bathochromic shift | Hypsochromic shift |

Note: This table represents a theoretical prediction of solvatochromic shifts and is not based on experimental data for the target compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

An experimental mass spectrum detailing the specific fragmentation pattern for this compound is not available in the reviewed literature. The molecular formula of the compound is C₁₁H₉NO₂, giving it a molecular weight of approximately 187.19 g/mol . In a typical mass spectrometry experiment (e.g., using electrospray ionization), the protonated molecular ion [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 188.

The fragmentation of the benzoxazinone core is well-characterized and often involves the loss of carbon monoxide (CO, 28 Da) from the lactam ring. The propynyl side chain introduces additional fragmentation pathways. A plausible fragmentation pattern for this compound would involve initial loss of CO, followed by rearrangements or cleavages of the N-propynyl group. Another likely fragmentation is the cleavage of the bond between the nitrogen and the propynyl group's methylene (B1212753) carbon, leading to a propargyl radical loss (C₃H₃•, 39 Da) or formation of a propargyl cation (C₃H₃⁺, m/z 39).

Table 3: Theoretically Predicted Fragmentation Pattern for this compound

| Predicted m/z | Predicted Ion Structure/Identity | Predicted Neutral Loss |

|---|---|---|

| 188 | [C₁₁H₉NO₂ + H]⁺ (Molecular Ion) | - |

| 160 | [M+H - CO]⁺ | CO (28 Da) |

| 149 | [M+H - C₃H₃]⁺ | C₃H₃• (39 Da) |

| 121 | [M+H - C₃H₃ - CO]⁺ | C₃H₃• (39 Da), CO (28 Da) |

Note: This table is a theoretical prediction based on the chemical structure and general fragmentation rules. It does not represent experimental data.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hexane |

| Dichloromethane |

| Ethanol |

| Water |

Computational Chemistry Approaches for 4 2 Propynyl 2h 1,4 Benzoxazin 3 One Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties with a good balance of accuracy and computational cost.

Equilibrium Conformation Prediction and Geometrical Parameter Optimization

A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional shape, known as its equilibrium conformation. Using DFT methods, researchers can optimize the geometry of 4-(2-propynyl)-2H-1,4-benzoxazin-3-one to find the arrangement of atoms that corresponds to the lowest energy state. This process yields precise data on bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this compound are not published, such calculations would reveal the planarity of the benzoxazinone (B8607429) ring system and the orientation of the propynyl (B12738560) substituent.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, an FMO analysis would map the distribution of these orbitals, indicating where electron donation and acceptance are most likely to occur.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its electrostatic interactions. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. An MEP map of this compound would likely show negative potential around the carbonyl oxygen and positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled and empty orbitals. This analysis can quantify the stability a molecule gains from these intramolecular interactions. For the target compound, NBO analysis could elucidate the interactions between the lone pairs of the oxygen and nitrogen atoms with the aromatic ring and the propynyl group.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide a visual representation of electron pairing in a molecule. researchgate.net These methods are effective for distinguishing different types of chemical bonds (covalent, ionic) and identifying the locations of lone pairs of electrons. For this compound, ELF and LOL maps would clearly delineate the covalent bonds, the aromatic system of the benzene (B151609) ring, and the electron pairs on the heteroatoms.

Theoretical Prediction of Reactive Sites via Fukui Functions

Fukui functions are used within DFT to predict the most reactive sites in a molecule towards electrophilic, nucleophilic, and radical attacks. By analyzing the change in electron density as an electron is added to or removed from the molecule, one can identify which atoms are most likely to participate in a reaction. This analysis provides a more quantitative prediction of reactivity than MEP maps alone. A Fukui function analysis for this compound would pinpoint the specific atoms most susceptible to attack, offering guidance for synthetic applications.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are crucial for various applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly those based on quantum mechanics, are employed to predict the NLO response of molecules. This is typically done by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

A finite-field approach implemented in semi-empirical programs can be used to calculate these NLO properties based on energy or dipole moment expansions. dtic.mil While these computational techniques are well-established for various organic compounds, including benzene derivatives and multipyrrole dyes, specific studies detailing the NLO properties of this compound are not prominent in the surveyed scientific literature. dtic.milnih.gov A 2025 study has been announced to investigate the NLO properties of benzoxazine (B1645224) derivatives using density functional theory (DFT), suggesting growing interest in this area. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time. By simulating these dynamics, researchers can gain a deeper understanding of the stability of protein-ligand complexes and the conformational changes that occur upon binding. nih.gov

MD simulations are instrumental in evaluating the stability of a ligand's binding pose as predicted by molecular docking. A simulation is run for a specific duration (e.g., 100 nanoseconds) to observe whether the ligand remains stably bound within the protein's active site or if it undergoes significant conformational changes or even dissociates. nih.govnih.gov This analysis provides a more dynamic and realistic view of the binding event than the static picture offered by docking alone. nih.gov

The data generated from an MD simulation, known as a trajectory, is analyzed using several key parameters to quantify the stability and dynamics of the system:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A low and stable RMSD value indicates that the complex has reached equilibrium and is structurally stable. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. nih.gov Higher RMSF values typically correspond to loop regions or terminal ends, while lower values indicate more rigid structural elements like α-helices and β-sheets. researchgate.netmdanalysis.org

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the protein-ligand complex that is accessible to the solvent. Changes in SASA can indicate conformational changes, such as the protein becoming more compact or expanding upon ligand binding. researchgate.netresearchgate.net

MD simulations allow for a detailed analysis of the specific non-covalent interactions that stabilize the protein-ligand complex. The number and occupancy of hydrogen bonds between the ligand and protein residues can be monitored throughout the simulation, as these interactions are critical for binding affinity. researchgate.net Furthermore, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from the simulation trajectory. semanticscholar.org These methods calculate the binding free energy of the complex, offering a more accurate estimation of binding affinity by accounting for factors such as solvation effects. semanticscholar.orgnih.gov

Molecular Docking Studies for Interaction Mode Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of protein-ligand interactions.

Research has been conducted on derivatives of this compound to explore their potential as enzyme inhibitors. In one study, a series of novel isoxazolinyl-1,2,3-triazolyl- researchgate.netresearchgate.net-benzoxazin-3-one derivatives were synthesized using this compound as the starting material. nih.gov The potential of these synthesized compounds as antidiabetic agents was then evaluated in silico through molecular docking studies against two key enzymes: pancreatic α-amylase and intestinal α-glucosidase. nih.gov

The docking results identified several derivatives with high binding affinities for these targets. The analysis revealed the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the compounds within the active sites of the enzymes. nih.gov

Interactive Data Table: Molecular Docking of Derivatives against Pancreatic α-Amylase

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| 5a | -9.2 | ASP A:301, GLU A:234, ASP A:198 |

| 5o | -9.1 | HIS A:202, ASP A:301, GLU A:234 |

| 5m | -9.0 | ASP A:301, ASP A:198, GLU A:234 |

| 5k | -8.9 | ASP A:301, GLU A:234, ASP A:198 |

| 5g | -8.8 | ASP A:301, GLU A:234, ASP A:198 |

Interactive Data Table: Molecular Docking of Derivatives against Intestinal α-Glucosidase

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| 5n | -9.9 | ASP B:214, GLU B:276, ASP B:349 |

| 5e | -9.6 | ASP B:214, GLU B:276, ASP B:349 |

| 5f | -9.5 | ASP B:214, GLU B:276, ASP B:349 |

| 5d | -9.4 | ASP B:214, ASP B:349, GLU B:276 |

| 5b | -9.3 | ASP B:214, GLU B:276, ASP B:349 |

Identification of Key Amino Acid Residues and Specific Interaction Types

While detailed binding studies specifically for this compound are not extensively documented, valuable insights can be drawn from its close structural analog, the herbicide Flumioxazin. Flumioxazin shares the same core structure and is known to be an inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO).

Molecular docking studies of Flumioxazin with Nicotiana tabacum PPO (NtPPO) have identified crucial interactions within the enzyme's active site. These simulations reveal that the compound occupies the same active cavity as other inhibitors. A key interaction involves the carbonyl group on the benzoxazinone's oxazolone (B7731731) moiety, which forms beneficial interactions with the amino acid residues Arginine-98 (Arg-98) and Phenylalanine-392 (Phe-392). nih.gov These interactions, likely hydrogen bonds and pi-stacking respectively, are critical for anchoring the ligand in the active site and are considered essential for its inhibitory activity. This information provides a strong basis for understanding how this compound itself might interact with biological targets.

Ligand Conformational Analysis within Active Sites

The specific three-dimensional arrangement, or conformation, of a ligand within an enzyme's active site is paramount to its biological function. Based on the molecular docking simulations of the closely related Flumioxazin, the benzoxazinone scaffold adopts a specific orientation to maximize its interactions with key residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Benzoxazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that drive biological effects, thus avoiding time-consuming and resource-intensive experiments. nih.gov For the benzoxazinone class of compounds, various QSAR methodologies have been successfully applied to explore their potential as therapeutic agents, such as antiplatelet agents. nih.govnih.govnih.gov

Development of 2D and 3D QSAR Models

Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for benzoxazinone derivatives to elucidate the structural requirements for their biological activities. nih.govresearchgate.net 2D-QSAR techniques often struggle to distinguish between stereoisomers, a limitation that 3D-QSAR methods can overcome by considering the three-dimensional arrangement of the molecules. nih.gov

In the study of benzoxazinone derivatives as antiplatelet agents, 3D-QSAR models were developed using methods such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) coupled with Multiple Linear Regression (MLR). nih.govnih.gov These models are built using calculated steric, electrostatic, and hydrophobic fields as descriptors. nih.gov A training set of molecules with known activities is used to build the model, and a separate test set is used to validate its predictive power. nih.govnih.gov For instance, a notable 3D kNN-MFA model developed for antiplatelet benzoxazinones demonstrated high statistical significance. nih.govnih.gov

| Model Type | Validation Parameter | Value | Description |

|---|---|---|---|

| kNN-MFA (Model A) | q² (Cross-validated r²) | 0.9739 | Indicates good internal predictive ability. |

| pred_r² (Predictive r² for test set) | 0.8217 | Indicates good external predictive ability. | |

| MLR (Model B) | r² (Correlation coefficient) | 0.9435 | Measures the goodness-of-fit of the model. |

| pred_r² (Predictive r² for test set) | 0.7663 | Indicates good external predictive ability. |

Application of Feature Selection Methods (e.g., Stepwise, Simulated Annealing, Genetic Algorithm)

In QSAR modeling, a vast number of molecular descriptors can be calculated for each compound. Feature selection is a critical step used to identify the most relevant descriptors that contribute to the biological activity, thereby reducing model complexity and the risk of overfitting. nih.govresearchgate.net Various feature selection techniques have been employed in the development of QSAR models for benzoxazinone derivatives.

Commonly used methods include:

Stepwise (SW) Regression: A systematic method of adding the most significant variable or removing the least significant variable during each step of model building. nih.govnih.gov

Simulated Annealing (SA): An optimization algorithm inspired by the annealing process in metallurgy, used to find a global optimum in a large search space. nih.govnih.gov

Genetic Algorithm (GA): A search heuristic that mimics the process of natural selection, used to evolve solutions and select the best subset of descriptors. nih.govnih.govwur.nl

The application of these methods ensures that the final QSAR models are built using only the most informative descriptors, enhancing their interpretability and predictive accuracy. nih.govresearchgate.net

Rigorous Model Validation Techniques (Internal and External Validation, Cross-Validation, Randomization)

The reliability and predictive power of a QSAR model must be rigorously validated before it can be used for practical applications. basicmedicalkey.comwikipedia.org Validation is typically performed through internal and external procedures. nih.govbasicmedicalkey.com

Internal Validation: This process assesses the robustness and stability of the model using the training set data. basicmedicalkey.comwikipedia.org The most common technique is cross-validation, particularly the leave-one-out (LOO) method, where the model is repeatedly built leaving out one compound at a time and then predicting the activity of that compound. wikipedia.org The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal predictive ability. basicmedicalkey.com Data randomization or Y-scrambling is another internal validation technique used to check for chance correlations. wikipedia.org

External Validation: This is considered the most stringent test of a model's predictive performance. basicmedicalkey.comspacefrontiers.org The model, developed using the training set, is used to predict the biological activities of an independent "test set" of compounds that were not used during model development. nih.govbasicmedicalkey.com The predictive ability is quantified by the predictive r² (pred_r²), which measures the correlation between the predicted and actual activities for the test set compounds. nih.gov A QSAR model is generally considered acceptable if it is validated both internally and externally. basicmedicalkey.com

Pharmacophore Identification and Feature Mapping

Pharmacophore modeling is another crucial computational approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov This model serves as a 3D template for designing or identifying new active compounds.

For antiplatelet benzoxazinone derivatives, pharmacophore identification studies have revealed several key features that are important for their activity. nih.govnih.gov These features represent the crucial interaction points between the ligand and its biological target. nih.gov

| Pharmacophoric Feature | Description |

|---|---|

| Hydrogen Bond Acceptors | Atoms capable of accepting a hydrogen bond, crucial for anchoring the molecule in the active site. |

| Aromatic Groups | Planar, cyclic groups that can engage in pi-pi stacking or other aromatic interactions. |

| Hydrophobic Groups | Nonpolar groups that are important for binding in hydrophobic pockets of the receptor. |

The identified pharmacophore model for these derivatives highlighted that at least three hydrogen bond acceptors are required, with specific distance constraints between them (e.g., distances of at least 2.27 Å and 3.984 Å apart). nih.gov This information provides a clear and actionable guide for the rational design of novel and potent antiplatelet agents based on the benzoxazinone scaffold.

Utilization of Diverse Molecular Descriptors (Topological, Thermodynamic, Spatial, Electrotopological, P_VSA)

Molecular descriptors are fundamental to QSAR and other computational models, as they translate the complex three-dimensional structure of a molecule into a set of numerical values. These descriptors can be broadly categorized based on the type of molecular information they represent. For the this compound system, a multi-faceted approach employing various classes of descriptors is crucial for building robust and predictive models.

Topological Descriptors

Topological descriptors, also known as 2D descriptors, are derived from the two-dimensional representation of a molecule. They quantify aspects of molecular structure such as size, shape, branching, and connectivity. These descriptors are computationally inexpensive and are often used in initial screening and model development. researchgate.net

Wiener Index (W): One of the oldest topological indices, it is calculated as the sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. It reflects the compactness of a molecule.

Molecular Connectivity Indices (χ): These indices, developed by Randić, describe the degree of branching in a molecule. They are calculated from the degrees of the atoms in the molecular graph.

Kier & Hall Shape Indices (κ): These descriptors encode information about the shape of the molecule by relating the number of atoms to the number of paths of different lengths.

Table 1: Illustrative Topological Descriptors for a Benzoxazinone Derivative

| Descriptor | Value | Description |

| Wiener Index (W) | 854 | Reflects the overall compactness of the molecule. |

| First-Order Connectivity Index (¹χ) | 6.782 | Quantifies the degree of branching. |

| Second-Order Kappa Shape Index (²κ) | 3.215 | Encodes information about the molecule's shape. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated in a computational study.

Thermodynamic Descriptors

Thermodynamic descriptors provide insights into the energetic properties of a molecule and are crucial for understanding its stability and reactivity. These are often calculated using quantum mechanical methods.

Heat of Formation (ΔHf): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy (G): A measure of the thermodynamic potential of a system, which can be used to predict the spontaneity of a process.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical electronic descriptors. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. nih.gov In studies on benzoxazine derivatives, HOMO energy has been identified as a significant descriptor in predicting their electrooxidation behavior. nih.gov

In a study on Efavirenz analogs, which feature a benzoxazinone core, thermodynamic descriptors such as Henry's law constant and stretch bend energy were found to be important for their biological activity. researchgate.net

Table 2: Representative Thermodynamic Descriptors in Benzoxazinone Systems

| Descriptor | Potential Significance |

| Heat of Formation | Indicates the stability of the molecule. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | Influences solubility and interactions with polar receptors. |

| Stretch Bend Energy | A component of the total molecular energy that can be crucial in QSAR models. researchgate.net |

Spatial Descriptors

Spatial, or 3D, descriptors are derived from the three-dimensional coordinates of the atoms in a molecule. They provide a more detailed and realistic representation of molecular structure than 2D descriptors.

Molecular Surface Area (MSA): The total surface area of the molecule, which is important for understanding its interaction with solvents and receptors.

Molecular Volume (V): The volume occupied by the molecule.

Principal Moments of Inertia (PMI): These values describe the mass distribution within the molecule and provide a quantitative measure of its shape.

Shadow Indices: These are projections of the molecular shape onto different planes, providing a 2D representation of the 3D structure.

3D-QSAR studies on substituted benzoxazinone derivatives have demonstrated the importance of steric fields, which are a form of spatial descriptor, in determining their antiplatelet activity. nih.gov

Electrotopological and P_VSA Descriptors

This class of descriptors combines electronic and topological information to characterize the electronic properties of a molecule in a holistic manner.

Electrotopological State (E-state) Indices: These indices assign a value to each atom that represents its electronic character as influenced by the other atoms in the molecule. They are useful for identifying key atoms or regions for molecular interactions.

P_VSA Descriptors (Partial Surface Area Descriptors): These are a set of descriptors that combine van der Waals surface area (VSA) with a physicochemical property, such as partial charge or polarizability. For example, P_VSA_charge descriptors represent the surface area of atoms within a certain partial charge range.

In a QSAR study on the electrooxidation of benzoxazines, the partial positive surface area was identified as a key descriptor, highlighting the importance of charge distribution across the molecular surface. nih.gov

Table 3: Overview of Descriptor Types and Their Application to this compound Systems

| Descriptor Class | Specific Examples | Relevance to Benzoxazinone Systems |

| Topological | Wiener Index, Connectivity Indices | Characterizing molecular size, branching, and shape. |

| Thermodynamic | HOMO/LUMO Energies, Heat of Formation | Assessing chemical reactivity, stability, and electronic properties. researchgate.netnih.gov |

| Spatial (3D) | Molecular Surface Area, Molecular Volume | Describing the three-dimensional shape and steric properties crucial for receptor binding. nih.gov |

| Electrotopological | E-state Indices, Partial Positive Surface Area | Mapping the electronic landscape of the molecule to identify regions important for interactions. nih.gov |

| P_VSA | VSA_charge, VSA_pol | Combining surface area with electronic properties to detail interaction potentials. |

Derivatization and Functionalization Strategies of 4 2 Propynyl 2h 1,4 Benzoxazin 3 One

Modification of the Benzoxazinone (B8607429) Core Structure

Direct modification of the heterocyclic benzoxazinone core of a pre-formed 4-(2-propynyl)-2H-1,4-benzoxazin-3-one is a complex synthetic challenge. The stability of the lactam and ether linkages within the ring system makes selective transformations difficult. Research has more commonly focused on constructing substituted benzoxazinone rings from various precursors to achieve structural diversity. mdpi.com

However, general strategies applicable to the benzoxazinone framework that could potentially be adapted for this compound include N-dealkylation to remove the propargyl group, which would yield the parent 2H-1,4-benzoxazin-3(4H)-one. This process, known as N-dealkylation, is a significant transformation for creating routes to a variety of pharmaceuticals and other fine chemicals. mdpi.com For instance, the von Braun reaction, which utilizes cyanogen (B1215507) bromide, is a classic method for the N-demethylation of natural products and could theoretically be applied to remove other alkyl groups. mdpi.com

Furthermore, ring transformation reactions, while not extensively reported for this specific N-propargyl derivative, represent another avenue for core modification in related heterocyclic systems. researchgate.net For example, reactions that induce ring-opening followed by recyclization with different reagents can lead to entirely new heterocyclic scaffolds. While specific examples for this compound are not prominent in the literature, the general reactivity of the benzoxazinone structure suggests that nucleophilic attack at the carbonyl carbon could initiate such transformations. mdpi.com

It is also conceivable to modify substituents on the heterocyclic portion of the ring, should they be present. For instance, if a substituent were present at the C2 position, its chemical nature could be altered. However, for the parent compound , this position is unsubstituted.

Functionalization Reactions Involving the Terminal Alkyne of the Propynyl (B12738560) Moiety

The terminal alkyne of the propynyl group is a highly versatile functional handle for a variety of chemical transformations, most notably cycloaddition and coupling reactions.

One of the most prominent functionalization strategies is the 1,3-dipolar cycloaddition, often referred to as "Click Chemistry." wikipedia.orgorganic-chemistry.org Specifically, the Huisgen 1,3-dipolar cycloaddition of the terminal alkyne with an azide (B81097) leads to the formation of a stable 1,2,3-triazole ring. organic-chemistry.orgsphinxsai.comresearchgate.net This reaction is known for its high efficiency, selectivity, and biocompatibility. wikipedia.org A copper(I)-catalyzed version of this reaction (CuAAC) is particularly common and directs the formation of the 1,4-disubstituted triazole regioisomer. wikipedia.org

A study details the synthesis of isoxazolinyl-1,2,3-triazolyl- researchgate.netrsc.org-benzoxazin-3-one derivatives starting from 4-(prop-2-yn-1-yl)-2H- researchgate.netrsc.org-benzoxazin-3-one. nih.gov This was achieved through a double 1,3-dipolar cycloaddition. The first step involved the reaction of the propargylic moiety with an allylic azide to form the 1,2,3-triazole ring. nih.gov

Another significant functionalization method is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The Sonogashira coupling allows for the direct attachment of various aryl or vinyl substituents to the propynyl side chain, significantly expanding the structural diversity of the derivatives. While the parent this compound is a suitable substrate for this reaction, specific examples in the literature predominantly feature related structures. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

The following table summarizes derivatives of this compound synthesized via cycloaddition reactions.

| Derivative Name | Reactant | Reaction Type | Reference |

|---|---|---|---|

| Isoxazolinyl-1,2,3-triazolyl- researchgate.netrsc.org-benzoxazin-3-one derivatives | Allylic azide, followed by an oxime | Double 1,3-dipolar cycloaddition | nih.gov |

Strategies for Substitution at Aromatic Ring Positions

The benzene (B151609) ring of the benzoxazinone core is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the electronic properties of the molecule. The directing effects of the existing substituents on the ring—the ether oxygen and the lactam nitrogen—govern the regioselectivity of these substitutions.

Studies on the bromination and nitration of the parent 2H-1,4-benzoxazin-3(4H)-one provide insight into the expected substitution patterns. researchgate.netresearchgate.net The ether oxygen is an activating, ortho-, para-directing group, while the amide nitrogen, due to the electron-withdrawing effect of the adjacent carbonyl group, is a deactivating group, but still directs to the ortho and para positions relative to the nitrogen. The interplay of these effects generally directs incoming electrophiles to the C6 and C8 positions, and to a lesser extent, the C7 position.

Bromination: The bromination of 2H-1,4-benzoxazin-3(4H)-one has been shown to yield different products depending on the reaction conditions. researchgate.netresearchgate.net With bromine in glacial acetic acid, substitution occurs first at the 6-position, followed by the 7-position to give the 6,7-dibromo derivative. researchgate.netresearchgate.net In contrast, using bromine in chloroform (B151607) has been reported to favor the formation of the 7-bromo derivative. researchgate.net For N-substituted benzoxazinones, such as this compound, similar regioselectivity is expected.

Nitration: The nitration of 2H-1,4-benzoxazin-3(4H)-one with a mixture of sulfuric and nitric acid leads to initial substitution at the 6-position, with subsequent nitration occurring at the 8-position to yield the 6,8-dinitro compound. researchgate.netresearchgate.net Different conditions, such as using sodium nitrite (B80452) and fuming nitric acid, have been found to favor the formation of the 7-nitro derivative. researchgate.net These findings suggest that by carefully selecting the nitrating agent and reaction conditions, one can selectively introduce nitro groups at different positions on the aromatic ring of this compound.

The following table summarizes the observed and expected substitution patterns on the aromatic ring of the benzoxazinone core.

| Reaction | Reagents | Position of Substitution | Product(s) | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in glacial acetic acid | 6- and 7- | 6-Bromo and 6,7-dibromo derivatives | researchgate.netresearchgate.net |

| Bromination | Br₂ in chloroform | 7- | 7-Bromo derivative | researchgate.net |

| Nitration | H₂SO₄/HNO₃ | 6- and 8- | 6-Nitro and 6,8-dinitro derivatives | researchgate.netresearchgate.net |

| Nitration | NaNO₂/fuming HNO₃ | 7- | 7-Nitro derivative | researchgate.net |

Advanced Analytical Methods Development for 4 2 Propynyl 2h 1,4 Benzoxazin 3 One Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis and quality control of 4-(2-propynyl)-2H-1,4-benzoxazin-3-one. The development of a reliable HPLC method requires careful optimization of chromatographic conditions to achieve adequate separation from potential impurities and degradation products. Typically, reversed-phase columns, such as a C18, are employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For the quantification of this compound, a comprehensive validation would be conducted according to internationally recognized guidelines. While specific validation data for this exact compound is not extensively published, the following tables present typical performance characteristics of a validated HPLC method for a structurally related benzoxazinone (B8607429) derivative, which are illustrative of the expected performance for this compound analysis. researchgate.netscholarsresearchlibrary.compensoft.net

Precision: The precision of an analytical method describes the closeness of repeated individual measurements. It is typically expressed as the Relative Standard Deviation (%RSD) for a series of measurements.

| Precision Parameter | Acceptance Criteria (%RSD) | Illustrative Results (%RSD) |

| Repeatability (Intra-day precision) | ≤ 2% | 0.5 - 1.5% |

| Intermediate Precision (Inter-day precision) | ≤ 2% | 0.8 - 1.8% |

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured.

| Accuracy Parameter | Acceptance Criteria (% Recovery) | Illustrative Results (% Recovery) |

| Recovery | 98.0 - 102.0% | 99.2 - 101.5% |

Linearity: Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

| Linearity Parameter | Acceptance Criteria | Illustrative Results |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Concentration Range | Defined by application | 1 - 100 µg/mL |

Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Illustrative Result |

| Limit of Quantitation (LOQ) | 0.1 µg/mL |

Selectivity/Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a chromatogram of a blank sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling

For the detection of trace levels of this compound and for the identification and quantification of its impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govresearchgate.netacs.org This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

In a typical LC-MS/MS workflow, the compound and its related impurities are first separated on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules. The first mass analyzer (Q1) selects the precursor ion (the protonated or deprotonated molecule of interest). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling the detection of analytes at very low concentrations.

This technique is invaluable for impurity profiling, where the goal is to identify and quantify any related substances present in the this compound sample. By determining the mass-to-charge ratio of the parent and fragment ions, structural information about the impurities can be elucidated.

Gas Chromatography (GC) with Specific Detectors

Gas Chromatography (GC) can be a suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. If not, derivatization may be required to increase its volatility. The choice of detector is crucial for achieving the desired sensitivity and selectivity.